2-[(4,4-Dimethylcyclohexyl)methyl]morpholine
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Overview
Description
2-[(4,4-Dimethylcyclohexyl)methyl]morpholine is a chemical compound that has recently gained attention in the scientific community due to its unique physical and chemical properties. It is characterized by its molecular formula C13H25NO and a molecular weight of 211.3 g/mol . This compound is notable for its potential biological activity and its applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4-Dimethylcyclohexyl)methyl]morpholine typically involves the reaction of 4,4-dimethylcyclohexylmethyl chloride with morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4,4-Dimethylcyclohexyl)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Compounds with new functional groups replacing the original substituents.
Scientific Research Applications
2-[(4,4-Dimethylcyclohexyl)methyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,4-Dimethylcyclohexyl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methylmorpholine: A cyclic tertiary amine used as a base catalyst in organic synthesis.
4-Methylmorpholine: Another morpholine derivative with similar structural features.
Uniqueness
2-[(4,4-Dimethylcyclohexyl)methyl]morpholine stands out due to its unique combination of a cyclohexylmethyl group and a morpholine ring, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C13H25NO |
---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
2-[(4,4-dimethylcyclohexyl)methyl]morpholine |
InChI |
InChI=1S/C13H25NO/c1-13(2)5-3-11(4-6-13)9-12-10-14-7-8-15-12/h11-12,14H,3-10H2,1-2H3 |
InChI Key |
XHJAWSUJKIRMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)CC2CNCCO2)C |
Origin of Product |
United States |
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